2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole
Description
Properties
Molecular Formula |
C17H16FN3O2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C17H16FN3O2S/c18-12-7-9-13(10-8-12)24(22,23)21-11-3-6-16(21)17-19-14-4-1-2-5-15(14)20-17/h1-2,4-5,7-10,16H,3,6,11H2,(H,19,20) |
InChI Key |
VZGAUYMTLAOBCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, affecting various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Biological Activity
The compound 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on its biological activity, including its mechanism of action, binding affinities, and therapeutic implications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: CHFNOS
- Molecular Weight: 321.37 g/mol
This compound features a benzimidazole core, which is known for its diverse biological activities, and a sulfonamide moiety that enhances its pharmacological profile.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to enhance binding affinity to certain targets, which may include:
- Serotonin Receptors: Compounds similar to this compound exhibit significant binding affinities to serotonin receptors, particularly the 5-HT7 receptor. This receptor is implicated in various neurological processes such as mood regulation and circadian rhythms .
Binding Affinities
In vitro studies have demonstrated that related compounds exhibit nanomolar affinities for serotonin receptors. For example, a related compound was found to have a binding affinity () of approximately 1.43 nM for the 5-HT7 receptor . This suggests that the benzimidazole's structural characteristics may confer similar properties.
Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of compounds structurally related to this compound. The results indicated that these compounds could modulate serotonin levels in the brain, potentially offering therapeutic benefits for conditions such as anxiety and depression .
Study 2: In Vivo Efficacy
In vivo studies using rodent models demonstrated that administration of compounds with similar structures resulted in significant reductions in anxiety-like behaviors when assessed through established behavioral tests (e.g., elevated plus maze) . These findings suggest a promising avenue for further research into the therapeutic applications of this compound.
Comparative Table of Biological Activity
| Compound Name | Target Receptor | Binding Affinity (nM) | Biological Effect |
|---|---|---|---|
| This compound | 5-HT7 | ~1.43 | Modulation of mood |
| Related Compound A | 5-HT7 | ~0.85 | Anti-anxiety effects |
| Related Compound B | 5-HT6 | ~10.0 | Cognitive enhancement |
Comparison with Similar Compounds
Substituent Variations at the N1 Position
1-[(4-Fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole () :
- Structural Difference : Replaces the pyrrolidin-2-yl group with a methyl group.
- Impact : Reduced steric bulk and conformational rigidity compared to the pyrrolidine-containing compound. The methyl group may lower solubility due to decreased polarity.
- Molecular Formula : C₁₄H₁₁FN₂O₂S vs. C₁₈H₁₆FN₃O₂S for the target compound.
1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole () :
- Structural Difference : Substitutes the sulfonylpyrrolidine with a 4-fluorobenzyl group and adds a pyridinyl moiety at C2.
- Impact : The benzyl group may enhance lipophilicity, while the pyridine introduces hydrogen-bonding capability.
Heterocyclic Modifications
- 4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride (): Structural Difference: Incorporates a pyrrolidin-2-one ring and a phenoxyethyl chain. The phenoxyethyl chain may enhance membrane permeability .
Physicochemical Properties
Melting Points and Solubility
Crystallographic Data
- Isostructural Thiazole Derivatives () : Triclinic symmetry (P 1̄) with two independent molecules per unit cell. The target compound’s pyrrolidine may disrupt planarity, leading to distinct packing motifs .
- 1-(4-Methylphenylsulfonyl)-... () : Sulfonyl groups stabilize crystal lattices via S=O···H interactions, a feature likely shared with the target compound .
Enzyme Binding and Selectivity
- PI3Kδ Inhibitors () : Fluorine substitution enhances target affinity (e.g., compound 9 with 88% yield). The 4-fluorophenylsulfonyl group in the target compound may similarly optimize kinase binding .
- Benzimidazole-Morpholine Derivatives () : Morpholine improves solubility but may reduce blood-brain barrier penetration compared to pyrrolidine .
Toxicity and Metabolic Stability
- Reductive Amination Products () : High yields (e.g., 88% for compound 9) suggest synthetic feasibility for the target compound, though purification challenges may arise with polar sulfonyl groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting with the sulfonylation of pyrrolidine derivatives. For example, reacting 4-fluorobenzenesulfonyl chloride with pyrrolidin-2-ylbenzimidazole precursors under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Yields can be improved by optimizing stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and using anhydrous solvents to minimize hydrolysis . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include aromatic protons (δ 7.2–8.1 ppm for benzimidazole and fluorophenyl groups) and pyrrolidine sulfonyl protons (δ 3.2–3.8 ppm) .
- X-ray crystallography : Use SHELX-2018 for structure refinement. Ensure data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å). R-factor < 0.05 and wR-factor < 0.15 indicate reliable models .
- ESI-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy < 5 ppm .
Q. What thermal stability assessments are relevant for this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) under nitrogen (heating rate: 10°C/min). Benzimidazole derivatives typically show decomposition above 200°C. Monitor weight loss steps to identify degradation products and assess suitability for high-temperature applications .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s biological activity?
- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces and identify pharmacophoric features. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., PI3Kδ) can predict binding affinities. Fluorine substitution at the 4-fluorophenyl group enhances lipophilicity and metabolic stability, as shown in analogs with IC₅₀ values < 100 nM . Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability) .
Q. How should researchers address contradictory crystallographic data during refinement?
- Methodological Answer : Contradictions often arise from disordered solvent molecules or twinning. In SHELXL:
- Use the PART command to model disorder.
- Apply TWIN/BASF instructions for twinned data.
- Validate with R₁ and wR₂ convergence plots. Cross-check with Hirshfeld surface analysis to resolve packing ambiguities .
Q. What strategies are effective for analyzing and mitigating synthetic impurities?
- Methodological Answer : Employ HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect impurities. Common byproducts include over-sulfonated derivatives or des-fluoro analogs. For example, 5-(difluoromethoxy)-2-sulfonylbenzimidazole impurities (CAS 127780-16-9) can be minimized by controlling reaction pH (7.5–8.5) and temperature .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer : Synthesize derivatives with substitutions at:
- Pyrrolidine : Replace sulfonyl with carbonyl or thiourea groups.
- Benzimidazole : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5/6.
Test analogs for target binding (SPR or ITC) and ADMET properties (e.g., LogP via shake-flask method, CYP450 inhibition). Fluorinated analogs (e.g., 2-(4-fluorophenyl)-1H-benzimidazole) often show enhanced bioavailability (t₁/₂ > 4 hrs in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
